3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVYTPDJKBELJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201452 | |
| Record name | 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-53-8 | |
| Record name | 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 3-(4-Aminophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Replacement of pyrazole with triazole (e.g., 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) alters electronic properties and binding affinity, shifting activity from GABAB modulation to anti-mycobacterial effects .
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group enhances metabolic stability and receptor binding in GABAB modulators . Fluorine substitution (4-FPh in ) may improve bioavailability but reduces steric bulk . Bulkier Groups: Piperidinyl-ethanol in CMPPE increases molecular weight and enhances blood-brain barrier penetration, critical for CNS activity .
Key Insights:
- Ultrasonic Irradiation : Enhances reaction efficiency for pyrazolo[1,5-a]pyrimidin-7-ols by improving mixing and reducing reaction time .
- Chlorination vs. Hydroxylation : POCl₃ is critical for introducing chloro groups (e.g., anti-tubercular triazolopyrimidines), while protic solvents stabilize hydroxyl groups .
Biological Activity
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, antifungal effects, and mechanisms of action based on diverse research findings.
- IUPAC Name : 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Chemical Formula : C13H10ClN3O
- CAS Number : 754772
Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, a study involving various pyrazolo[1,5-a]pyrimidine derivatives indicated that compounds similar to 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol exhibited significant inhibition of tumor growth in MCF-7 breast cancer cells. The compound demonstrated:
- IC50 Values : Ranging from 3 to 10 µM for cytotoxicity.
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1/S phase, leading to DNA fragmentation and inhibition of cell migration .
Case Study: MCF-7 Cell Line
In vitro experiments revealed that treatment with the compound resulted in:
- Apoptosis Rates : Increased early apoptosis from 0.44% to 12.62% and late apoptosis from 0.17% to 19.11% after 48 hours.
- Cell Cycle Distribution Changes : A decrease in G0/G1 phase cells from 57.39% to 49.63%, with an increase in S phase cells from 33.97% to 43.12%, indicating a shift towards apoptosis .
Antifungal Activity
The compound has also shown promise as an antifungal agent. Research indicated that derivatives containing the pyrazole scaffold exhibited potent antifungal activity against several pathogenic strains:
- Activity Against Fungi : Effective against four strains, with notable results against Mycobacterium tuberculosis H37Rv.
- Mechanism : The antifungal properties are attributed to the disruption of fungal cell membranes and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can be partially explained through its structure:
| Structural Feature | Biological Effect |
|---|---|
| Chlorophenyl group | Enhances binding affinity to targets |
| Methyl group | Influences lipophilicity and solubility |
| Pyrazolo-pyrimidine core | Essential for anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
